4-Isopropyl-7-methylbenzofuran
Description
Properties
CAS No. |
116496-19-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7-methyl-4-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)12-11(10)6-7-13-12/h4-8H,1-3H3 |
InChI Key |
KLHQEMIPNPBHHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
Synonyms |
Benzofuran, 7-methyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of Benzofuran Formation
Elucidation of Key Intermediates in Benzofuran (B130515) Synthesis
The formation of the benzofuran ring system proceeds through various key intermediates, depending on the specific synthetic route and reaction conditions.
In acid-catalyzed cyclization reactions, a common intermediate is an oxonium ion . For instance, in the cyclization of an acetal (B89532) substrate under acidic conditions, the substrate is first protonated, followed by the elimination of an alcohol (e.g., MeOH) to form a reactive oxonium ion. The subsequent nucleophilic attack by the phenyl ring onto this ion leads to the formation of the furan (B31954) ring. wuxiapptec.com
Another significant intermediate is the o-quinone methide . This species is postulated as a key intermediate in certain cascade reactions, such as the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. organic-chemistry.org
In transition-metal-catalyzed reactions, the intermediates are often organometallic species. For example, in copper-catalyzed syntheses, intermediates can include copper acetylides . These are formed and then attack other parts of the molecule, such as an iminium ion, leading to intramolecular cyclization and the final benzofuran product. nih.gov Palladium-catalyzed reactions can proceed through various intermediates depending on the specific process, such as Heck reaction/oxidative cyclization sequences, though the detailed mechanisms are sometimes still under investigation. nih.gov
Radical intermediates have also been identified in certain synthetic pathways. For example, in reactions utilizing an I2/TBHP oxidant system, a radical intermediate can be formed which then reacts with an iodide radical, leading to a subsequent nucleophilic substitution to form the dihydrobenzofuran ring. researchgate.net
The table below summarizes some of the key intermediates identified in various benzofuran synthesis pathways.
| Reaction Type | Key Intermediate | Reference |
| Acid-Catalyzed Cyclization | Oxonium Ion | wuxiapptec.com |
| Base-Catalyzed Condensation | o-Quinone Methide | organic-chemistry.org |
| Copper-Catalyzed Synthesis | Copper Acetylide | nih.gov |
| Palladium-Catalyzed Reactions | Organopalladium Species | nih.gov |
| Oxidation with I2/TBHP | Radical Intermediates | researchgate.net |
Transition State Analysis in Catalyzed Benzofuranogenesis
Transition state analysis provides critical insights into the kinetics and selectivity of benzofuran synthesis. Both experimental and computational methods are employed to characterize the transition states of key reaction steps.
In the acid-catalyzed cyclization of acetals, computational studies have been used to calculate the energy profiles for competing reaction pathways. For example, the activation energy required for cyclization at two different sites on the aromatic ring can be determined. A lower activation energy for one pathway indicates that it is kinetically favored, thus explaining the observed regioselectivity of the reaction. wuxiapptec.com A difference in activation energy of just 0.94 kcal/mol can lead to a significant preference for one regioisomer over another, with a product ratio of approximately 1:3.44, which is consistent with experimental observations of a 1:5 ratio. wuxiapptec.com
Electrocyclization reactions are another area where transition state analysis is important. In the formation of a cyclopenta[b]benzofuran derivative, a conrotatory 4πe– electrocyclization was identified as a key step. The transition state for this process was located computationally, revealing a modest free energy barrier of 14.5 kcal mol-1. comporgchem.com Such analyses help to confirm the proposed pericyclic mechanism.
The table below presents data from a computational study on the transition states for two competing cyclization pathways in an acid-catalyzed benzofuran synthesis. wuxiapptec.com
| Pathway | Activation Energy (kcal/mol) | Calculated Product Ratio (at 110 °C) | Observed Product Ratio |
| Cyclization at site 'a' | 10.16 | 1 | 1 |
| Cyclization at site 'b' | 9.22 | 3.44 | 5 |
Computational Verification of Proposed Mechanisms
Computational chemistry has become an indispensable tool for verifying and refining proposed mechanisms in benzofuran synthesis. researchgate.netresearchgate.netelsevier.comrsc.org Quantum mechanical (QM) calculations can provide detailed insights into reaction intermediates, transition states, and energy profiles that are often difficult to obtain experimentally. wuxiapptec.com
One powerful application is the prediction of regioselectivity. In the acid-catalyzed cyclization of an acetal, initial QM analyses based on HOMO and 13C NMR calculations of the starting material failed to predict the correct major product. However, by analyzing the properties of the key oxonium ion intermediate, specifically the HOMO and HOMO-1 orbitals overlaid with the Electron Density Surface, a more accurate prediction was made that matched the experimental outcome. wuxiapptec.com Furthermore, calculation of the reaction energy profiles for the competing pathways provided activation energies that quantitatively supported the observed product ratio. wuxiapptec.com
Computational methods are also used to confirm the structure of complex products. For the synthesis of a cyclopenta[b]benzofuran, four possible stereoisomers could be formed. By calculating the 13C chemical shifts for each isomer and comparing them to the experimental spectrum, the correct stereochemistry was unequivocally identified. The use of the DP4 method, a statistical approach for structure elucidation using NMR data, further confirmed the assignment with 100% probability. comporgchem.com
Experimental and computational studies have also been combined to support mechanisms for metal-catalyzed reactions. For instance, in an indium(III)-catalyzed hydroalkoxylation of alkynylphenols, computational studies supported a mechanism involving π-Lewis acid activation of the alkyne, followed by nucleophilic attack of the phenol (B47542). nih.gov
Stereochemical Outcomes and Control in Benzofuran Formation
Many biologically active molecules containing a benzofuran core are chiral, making the control of stereochemistry a critical aspect of their synthesis. Significant efforts have been dedicated to understanding and controlling the stereochemical outcomes of benzofuran-forming reactions.
In reactions that create new stereocenters, a mixture of stereoisomers can be produced. As mentioned previously, computational methods can be a valuable tool for identifying the major product from a mixture of possibilities. comporgchem.com
More advanced strategies aim to control the stereochemical outcome from the outset. Asymmetric catalysis is a powerful approach for achieving high levels of stereoselectivity. For example, a highly stereoselective asymmetric [4 + 2] cyclization reaction between azadienes and azlactones has been developed using a chiral squaramide catalyst. This method allows for the synthesis of a series of benzofuran-fused six-membered heterocycles in good yields with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 99%). acs.org Such methods are crucial for the synthesis of enantiomerically pure pharmaceutical compounds.
The control of stereochemistry is also important in the synthesis of complex polycyclic systems containing a benzofuran moiety, such as hexahydrodibenzofurans. The stereochemistry of the ring junction in these molecules can be controlled through various synthetic strategies. acs.org While the specifics of these control elements are highly dependent on the particular reaction, they often involve the careful choice of substrates, reagents, and catalysts to favor the formation of one stereoisomer over others.
Advanced Spectroscopic Characterization and Structural Elucidation of Benzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Benzofuran (B130515) Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For a molecule such as 4-Isopropyl-7-methylbenzofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Based on the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the benzofuran core, the methine and methyl protons of the isopropyl group, and the protons of the methyl group attached to the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon environments within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 7.5 - 7.7 | 145 - 148 |
| H-3 | 6.7 - 6.9 | 105 - 108 |
| H-5 | 7.0 - 7.2 | 120 - 123 |
| H-6 | 6.9 - 7.1 | 123 - 126 |
| CH (isopropyl) | 3.0 - 3.3 | 28 - 32 |
| CH₃ (isopropyl) | 1.2 - 1.4 | 22 - 25 |
| CH₃ (at C-7) | 2.4 - 2.6 | 15 - 18 |
| C-3a | - | 128 - 131 |
| C-4 | - | 135 - 138 |
| C-7 | - | 128 - 131 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)
Two-dimensional NMR techniques are instrumental in elucidating the spatial relationships between atoms in a molecule. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining through-space proximities of protons. In the case of this compound, a ¹H-¹H NOESY spectrum would be expected to show correlations between the protons of the isopropyl group and the adjacent aromatic proton at C-5. Additionally, correlations between the methyl protons at C-7 and the nearby aromatic proton at C-6 would provide further confirmation of the substituent positions.
Elucidation of Conformational Dynamics via Variable Temperature NMR
Variable Temperature (VT) NMR studies are employed to investigate the conformational dynamics of molecules. For this compound, rotation around the bond connecting the isopropyl group to the benzofuran ring could be studied using VT NMR. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the two methyl groups of the isopropyl substituent. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single averaged peak. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotation.
Mass Spectrometry for High-Resolution Structural Confirmation
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₂H₁₄O).
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (a fragment with a mass-to-charge ratio, m/z, of 15) from the isopropyl substituent to form a stable secondary carbocation. Another probable fragmentation would be the loss of the entire isopropyl group (m/z 43).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Structure | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₂H₁₄O]⁺ | 174 |
| [M - CH₃]⁺ | [C₁₁H₁₁O]⁺ | 159 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for this compound is publicly available, the analysis of a related compound, 3-(4-Fluorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran, demonstrates the utility of this technique for benzofuran derivatives. researchgate.net For this compound, a successful crystallographic analysis would confirm the planarity of the benzofuran ring system and provide detailed information about the conformation of the isopropyl group relative to the ring.
Table 3: Illustrative Crystallographic Data for a Benzofuran Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.9434 |
| b (Å) | 11.3395 |
| c (Å) | 13.0988 |
| β (°) | 100.252 |
Note: This data is for a related benzofuran derivative and serves as an illustrative example. researchgate.net
Advanced Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include C-H stretching vibrations for the aromatic, isopropyl, and methyl groups, C=C stretching vibrations within the aromatic and furan (B31954) rings, and C-O-C stretching of the furan ether linkage.
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Computational Chemistry and Theoretical Studies on Benzofuran Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. physchemres.orgaip.orgrsc.orgrsc.orgresearchgate.net DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like substituted benzofurans. aip.org These calculations can elucidate the electronic structure, reactivity, and other molecular properties.
Before predicting molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like 4-Isopropyl-7-methylbenzofuran, this would involve determining the preferred orientation of the isopropyl and methyl groups relative to the benzofuran (B130515) core.
Conformational analysis is particularly important for flexible molecules. While the benzofuran ring system is rigid, the isopropyl group can rotate. DFT calculations can be used to explore the potential energy surface associated with the rotation of the isopropyl group's C-C bond to identify the most stable conformer(s). For other substituted benzofurans, DFT has been successfully used to determine stable conformers and predict their geometric parameters, which show good agreement with experimental results. physchemres.org
Table 1: Representative Theoretical Bond Lengths and Angles for a Benzofuran Scaffold
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.37 | C2-O1-C7a | 106.0 |
| O1-C2 | 1.36 | C3-C2-O1 | 111.0 |
| C3a-C7a | 1.40 | C2-C3-C3a | 107.0 |
| C4-C5 | 1.39 | C3-C3a-C7a | 106.0 |
| C6-C7 | 1.39 | C4-C3a-C7a | 120.0 |
| Note: These are representative values for a generic benzofuran scaffold based on computational studies and may vary with substitution. |
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy and distribution of these orbitals are crucial for understanding the chemical reactivity of a molecule. physchemres.orgresearchgate.net
HOMO: The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack. For benzofuran derivatives, the HOMO is typically distributed over the fused ring system, indicating its aromatic character and propensity to react with electrophiles. ic.ac.uk
LUMO: The LUMO is the orbital that is most likely to accept an electron in a chemical reaction. Regions with high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A smaller gap suggests that the molecule is more easily excitable and generally more reactive. physchemres.orgresearchgate.net For substituted benzofurans, the nature and position of the substituents can significantly influence the HOMO-LUMO gap and thus the molecule's reactivity and electronic properties. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for a Model Benzofuran System
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These are example values and would need to be specifically calculated for this compound. |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netwolfram.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. jetir.orgresearchgate.net
Negative Potential Regions (Red/Yellow): These regions indicate an excess of electrons and are likely sites for electrophilic attack. In benzofuran systems, the oxygen atom and certain carbon atoms in the aromatic rings are typically electron-rich.
Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the alkyl substituents would exhibit a positive potential.
For this compound, an MEP map would likely show a negative potential around the furan (B31954) oxygen and the π-system of the benzene (B151609) ring, while the hydrogen atoms of the isopropyl and methyl groups would show a positive potential.
Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties, such as UV-Vis absorption spectra, and NMR chemical shifts. researchgate.netrsc.org
UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. researchgate.net This allows for the theoretical prediction of the absorption maxima (λmax).
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of new compounds. rsc.org
Quantum Chemical Methods for Reaction Mechanism Elucidation
Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. ruben-group.de
For reactions involving benzofurans, such as electrophilic substitution, cyclization reactions to form the benzofuran ring, or subsequent functionalization, quantum chemical calculations can:
Determine the most likely reaction mechanism by comparing the activation energies of different possible pathways. wuxiapptec.com
Identify and characterize key transition states.
Provide insights into the role of catalysts in the reaction. acs.org
For instance, in the synthesis of a substituted benzofuran, computational studies could clarify the regioselectivity of a cyclization reaction by comparing the energies of the transition states leading to different isomers. wuxiapptec.com
Quantitative Structure-Property Relationship (QSPR) Studies for Benzofuran Libraries
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. nih.gov For a library of benzofuran derivatives, QSPR models can be developed to predict properties such as boiling point, solubility, or retention time in chromatography.
The process typically involves:
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the library using computational chemistry software.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the property of interest. researchgate.net
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
QSPR studies on benzofuran libraries can be valuable in the rational design of new compounds with desired properties, for example, in the development of new materials or in the optimization of synthetic procedures. digitaloceanspaces.com
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of benzofuran derivatives and their interactions with biological macromolecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of conformational changes and intermolecular interactions.
In the context of benzofuran systems, MD simulations are instrumental in exploring their conformational space and understanding how they adapt to the binding pockets of target proteins. For instance, simulations can reveal the stability of a ligand-protein complex, the role of specific amino acid residues in binding, and the influence of solvent molecules on the interaction. A study on benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) utilized 250 ns MD simulations to confirm the stability of the predicted potent inhibitors within the enzyme's active site. nih.gov This analysis is crucial for validating docking results and ensuring that the predicted binding mode is maintained over time.
The insights gained from MD simulations can guide the optimization of lead compounds. By observing the dynamic interactions between a benzofuran derivative and its target, medicinal chemists can identify opportunities to introduce modifications that enhance binding affinity and selectivity. Furthermore, MD simulations can be employed to calculate binding free energies, providing a quantitative measure of the ligand's potency.
Table 1: Application of Molecular Dynamics Simulations in Benzofuran Research
| Application | Description | Key Insights |
|---|---|---|
| Complex Stability | Assessing the stability of the benzofuran derivative-protein complex over time. | Validates docking poses and confirms stable binding. |
| Conformational Analysis | Exploring the range of conformations adopted by the benzofuran derivative and the protein. | Identifies key conformational changes upon binding. |
| Interaction Analysis | Identifying and characterizing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Elucidates the key residues and forces driving binding. |
| Binding Free Energy Calculation | Quantifying the strength of the interaction between the benzofuran derivative and its target. | Provides a theoretical prediction of binding affinity. |
In Silico Design and Prediction of Novel Benzofuran Architectures
The in silico design and prediction of novel benzofuran architectures represent a cornerstone of modern medicinal chemistry. A variety of computational techniques are employed to design new molecules with desired biological activities and to predict their properties before synthesis.
Computer-Aided Drug Design (CADD): CADD encompasses a range of computational methods used to identify, design, and optimize new drug candidates. For benzofuran derivatives, CADD approaches have been successfully used to design novel inhibitors for various targets. For example, a computer-aided drug design and molecular hybridization approach was used to evaluate the chemotherapeutic efficacy of benzofuran-1,3,4-oxadiazole scaffolds as Mtb Pks13 inhibitors. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of benzofuran derivatives against a specific protein target and to predict their binding affinity. In a study focused on designing novel CDK2 type II inhibitors, molecular docking simulations were performed to explore the ability of target benzofurans to adopt the common binding pattern of known inhibitors. tandfonline.comnih.govtandfonline.com The binding affinity scores from these simulations, often expressed in kcal/mol, help in prioritizing compounds for further investigation. For instance, benzofuran scaffolds BF3, BF4, and BF8 showed significant binding energies of -14.23, -14.82, and -14.11 kcal/mol, respectively, against Mtb Pks13. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed benzofuran derivatives. By analyzing the physicochemical properties that contribute to the activity, QSAR studies can guide the design of more potent compounds.
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. In silico ADMET models can predict the pharmacokinetic and toxicological profiles of novel benzofuran architectures, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.
The integration of these in silico tools allows for a rational and efficient approach to the design of novel benzofuran derivatives with therapeutic potential. By predicting binding affinities, biological activities, and ADMET properties, computational chemistry plays a pivotal role in advancing the development of new benzofuran-based drugs.
Table 2: In Silico Designed Benzofuran Derivatives and their Predicted Properties
| Compound ID | Target | Docking Score (kcal/mol) | Predicted Activity | Reference |
|---|---|---|---|---|
| BF3 | Mtb Pks13 | -14.23 | Inhibitor | nih.gov |
| BF4 | Mtb Pks13 | -14.82 | Inhibitor | nih.gov |
| BF8 | Mtb Pks13 | -14.11 | Inhibitor | nih.gov |
| 9h | CDK2 | - | Potent Inhibitor (IC50 = 40.91 nM) | tandfonline.comtandfonline.com |
| 11d | CDK2 | - | Potent Inhibitor (IC50 = 41.70 nM) | tandfonline.comtandfonline.com |
| 11e | CDK2 | - | Potent Inhibitor (IC50 = 46.88 nM) | tandfonline.comtandfonline.com |
| 13c | CDK2 | - | Potent Inhibitor (IC50 = 52.63 nM) | tandfonline.comtandfonline.com |
An exploration into the chemical reactivity and modification of this compound reveals a landscape rich with possibilities for creating novel derivatives. The strategic functionalization of this scaffold is crucial for developing new compounds with potential applications in materials science and medicinal chemistry. This article details the primary strategies for the derivatization of this compound, focusing on electrophilic substitution, regioselective modifications, side-chain alterations, and advanced functionalization techniques.
Advanced Material Science and Other Non Biological Applications
Benzofurans in Organic-Electronic Materials
Benzofuran (B130515) derivatives are recognized for their potential in the development of organic-electronic materials. Their heterocyclic structure, consisting of fused benzene (B151609) and furan (B31954) rings, provides a rigid and planar framework that can facilitate charge transport. This characteristic is advantageous for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The inherent stability and light-emitting properties of the benzofuran core make it an attractive building block for creating novel organic semiconductors. Researchers have explored various substituted benzofurans to tune their electronic properties and enhance performance in electronic devices. However, specific studies detailing the integration or performance of 4-Isopropyl-7-methylbenzofuran in this domain are not present in the current body of scientific literature.
Applications in Dyes and Pigments
The chromophoric nature of the benzofuran ring system has led to its investigation in the field of dyes and pigments. The extended π-conjugation in certain benzofuran derivatives allows them to absorb and emit light in the visible spectrum, a fundamental property for colorants. By modifying the substituents on the benzofuran core, the color and other properties, such as lightfastness and solubility, can be tailored for specific applications. While various benzofuran-based dyes have been synthesized and characterized, there is no available information on the use of this compound as a dye or pigment.
Use as Fragrances
Certain derivatives of benzofuran are known to possess distinct olfactory properties and are utilized in the fragrance industry. The structural variations within the benzofuran family give rise to a range of scents. For instance, some simple methylated benzofurans are noted for their unique aromas. The fragrance profile is highly dependent on the type and position of substituent groups on the benzofuran structure. At present, there are no public records or studies that identify this compound as a component in fragrance formulations.
Luminescent and Fluorescent Material Development
The inherent photophysical properties of the benzofuran scaffold make it a candidate for the development of luminescent and fluorescent materials. The fused ring system can exhibit fluorescence, and this property can be enhanced or modified through chemical functionalization. These materials have potential applications in areas such as chemical sensors, bio-imaging, and as emitters in OLEDs. The specific luminescent or fluorescent characteristics of this compound have not been reported in scientific literature.
Formation Pathways in Complex Chemical Systems
Thermochemical Formation of Benzofurans from Biomass Pyrolysis
Benzofurans are a class of heterocyclic aromatic compounds that have been identified as products of the thermochemical conversion of biomass, particularly from the pyrolysis of lignin (B12514952). Lignin, a complex polymer of aromatic subunits, serves as the primary precursor for many of the phenolic and furanic compounds found in bio-oil. During pyrolysis, the cleavage of the ether and carbon-carbon bonds within the lignin structure releases a variety of smaller molecules that can then undergo secondary reactions to form more stable products, including benzofurans.
The formation of substituted benzofurans such as 7-methylbenzofuran (B50305) is intrinsically linked to the structure of the lignin precursors. Lignin is primarily composed of phenylpropanoid units, and the specific nature of these units can dictate the substitution patterns on the resulting aromatic products. For instance, hydroxycinnamaldehydes, which are minor components of lignins, have been identified as key precursors to benzofuran (B130515) moieties within the lignin structure itself. uliege.beconsensus.appugent.be
The general mechanism for benzofuran formation from lignin involves the initial thermal cleavage of the polymer to produce phenolic radicals. These radicals can then undergo a series of cyclization and rearrangement reactions. The formation of the furan (B31954) ring fused to the benzene (B151609) ring is thought to occur through the reaction of a phenolic intermediate with a C2 or C3 side chain.
For 7-methylbenzofuran, the methyl group at the 7-position likely originates from a methyl-substituted phenolic precursor derived from the lignin. The table below outlines a plausible, though generalized, reaction pathway.
| Step | Description | Intermediates |
| 1 | Thermal cleavage of lignin | Lignin fragments, phenolic radicals |
| 2 | Formation of a methyl-substituted phenolic intermediate | Cresol-like structures |
| 3 | Intramolecular cyclization | Formation of a dihydrobenzofuran intermediate |
| 4 | Dehydrogenation | Formation of the aromatic 7-methylbenzofuran |
It is important to note that this is a simplified representation, and the actual formation in a pyrolysis reactor is much more complex, involving numerous competing reactions.
The yield of specific benzofuran derivatives is highly dependent on the composition of the biomass feedstock. The relative abundance of different monolignols (p-coumaryl, coniferyl, and sinapyl alcohols) in the lignin determines the types and quantities of phenolic compounds generated during pyrolysis. For instance, a higher content of lignin precursors that can form cresol (B1669610) and other alkylphenols would likely favor the formation of methylated benzofurans.
The following table summarizes the general influence of biomass components on the products of pyrolysis.
| Biomass Component | Primary Pyrolysis Products | Potential for Benzofuran Formation |
| Cellulose | Anhydro-sugars (e.g., levoglucosan), furans | Low; can contribute to furan precursors |
| Hemicellulose | Furfural, acetic acid, other oxygenates | Low; primarily forms five-carbon furans |
| Lignin | Phenols, guaiacols, syringols, catechols | High; the primary source of phenolic precursors |
Research has shown that the presence of certain functional groups in the lignin structure can influence the reaction pathways. For example, the presence of hydroxycinnamaldehyde units can directly lead to the formation of benzofuran structures within the lignin polymer, which are then released during pyrolysis. uliege.beconsensus.appugent.be The specific precursors that would lead to a 4-isopropyl and 7-methyl substitution pattern are likely related to more complex or less common subunits within the lignin of certain plant species.
Benzofuran Presence in Environmental and Industrial Processes
Benzofuran and its derivatives are not only products of biomass pyrolysis but are also found in various environmental and industrial contexts. They are known constituents of coal tar and can be released during the combustion of fossil fuels. who.int For instance, benzofuran has been detected in the emissions from coal-fired power plants, in the exhaust from gasoline and diesel engines, and from the residential burning of coal. who.int
Industrial processes such as coal gasification and the production of coumarone-indene resins are also sources of benzofuran emissions. who.int The presence of these compounds in industrial wastewater and contaminated groundwater at hazardous waste sites has also been reported. who.int Given that industrial processes and combustion often involve complex organic matter under high temperatures, it is plausible that a wide range of substituted benzofurans, including alkylated derivatives like 4-Isopropyl-7-methylbenzofuran, are formed and released into the environment, though specific monitoring data for this compound is scarce.
Analytical Methods for Detection in Complex Matrices
The detection and quantification of specific benzofuran derivatives in complex matrices such as bio-oil, industrial effluents, or environmental samples require sophisticated analytical techniques. The complexity of these samples, which can contain hundreds or thousands of different compounds, necessitates methods with high sensitivity and selectivity.
The most common and effective methods for the analysis of benzofurans are based on chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. The sample is first vaporized and then separated based on the components' boiling points and interactions with the chromatographic column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. High-resolution GC coupled with MS is a powerful tool for separating and identifying isomers of substituted benzofurans. cdc.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally labile benzofuran derivatives, HPLC-MS is a suitable alternative. Separation is achieved in the liquid phase, and various ionization techniques, such as atmospheric pressure chemical ionization (APCI), can be employed for the analysis of these compounds. nih.govresearchgate.net In some cases, online derivatization may be necessary to improve the ionization efficiency and detection of certain benzofuran derivatives. nih.gov
The table below summarizes the key analytical techniques for the detection of benzofurans.
| Analytical Technique | Principle of Separation | Detection Method | Applicability for this compound |
| GC-MS | Volatility and column interaction | Mass Spectrometry | High; suitable for volatile and semi-volatile isomers |
| HPLC-MS | Polarity and column interaction | Mass Spectrometry | Moderate to High; useful for less volatile derivatives or complex mixtures requiring liquid-phase separation |
Future Research Directions and Emerging Challenges in Benzofuran Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of benzofuran (B130515) derivatives, aiming to reduce the environmental impact of chemical processes. A major focus is the utilization of renewable starting materials. For instance, researchers have developed methods to synthesize benzofurans from precursors derived from agricultural and wood-processing waste, such as sawdust and cobs. acs.org This approach not only provides a sustainable alternative to petroleum-based feedstocks but also adds value to waste streams. acs.org
Another key aspect of sustainable synthesis is the use of environmentally benign catalysts and reaction media. Palladium-on-carbon (Pd/C) has been employed as a recyclable and reusable catalyst for the synthesis of benzofuran derivatives. chemrxiv.org This catalyst is stable in air, easily removed by filtration, and relatively low-cost, making it an attractive option for greener chemical processes. chemrxiv.org Furthermore, the development of catalyst-free synthesis methods represents a significant step towards sustainability. researchgate.netacs.org These methods often operate under milder conditions and avoid the use of potentially toxic and expensive metal catalysts. researchgate.net
The choice of solvent is also a critical factor in the environmental footprint of a synthesis. Eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, are being explored as alternatives to traditional volatile organic compounds. researchgate.net Additionally, electrochemical methods offer a green and efficient route to benzofuran derivatives by using electricity as a clean reagent in aqueous solutions, eliminating the need for catalysts and toxic solvents. nih.gov The use of visible-light-mediated catalysis is another promising eco-friendly approach that can promote organic reactions under mild conditions. researchgate.net
The following table summarizes some of the key approaches towards sustainable benzofuran synthesis:
| Approach | Key Features | Examples |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Synthesis from agricultural and wood-processing waste. acs.org |
| Green Catalysts | Use of recyclable, non-toxic, and efficient catalysts. | Palladium-on-carbon (Pd/C), Zirconium chloride. chemrxiv.orgnih.gov |
| Catalyst-Free Synthesis | Reactions that proceed without the need for a catalyst. | Synthesis from hydroxyl-substituted aryl alkynes and sulfur ylides. researchgate.net |
| Eco-Friendly Solvents | Replacement of volatile organic compounds with greener alternatives. | Deep eutectic solvents (DES), water. researchgate.netnih.gov |
| Alternative Energy Sources | Use of electricity or light to drive reactions. | Electrochemical synthesis, visible-light-mediated catalysis. researchgate.netnih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
The discovery and development of novel reaction pathways are crucial for expanding the diversity and complexity of accessible benzofuran structures. Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient and atom-economical approach to building complex molecules. acs.orgsciencedaily.com For example, radical cyclization cascade reactions have been employed for the construction of complex benzofurylethylamine derivatives. acs.org Similarly, acid-catalyzed retro-aldol/Michael addition cascade reactions have been developed for the selective synthesis of novel benzofuran frameworks. nih.gov
The exploration of new catalytic systems is another major driver of innovation in benzofuran synthesis. A wide array of transition metals, including copper, palladium, ruthenium, nickel, gold, and iron, have been utilized to catalyze various transformations leading to benzofurans. chemrxiv.orgnih.gov For instance, copper-based catalysts have been used in coupling/cyclization reactions of terminal alkynes with N-tosylhydrazones, while palladium catalysts are widely employed in C-H activation and cross-coupling reactions. chemrxiv.orgacs.org Rhodium-catalyzed C–H activation and annulation reactions have also proven effective for the synthesis of substituted benzofurans. chemrxiv.org
C-H functionalization has emerged as a powerful strategy for the direct modification of the benzofuran core, avoiding the need for pre-functionalized starting materials. nih.govnih.govdrugtargetreview.com This approach allows for the introduction of various functional groups at specific positions of the benzofuran ring with high efficiency and selectivity. nih.gov Furthermore, visible-light-mediated synthesis, sometimes without the need for a photocatalyst, provides a novel and green pathway to benzofuran derivatives through radical-mediated cyclization. chemrxiv.orgdrugtargetreview.com The development of catalyst-free synthetic methods, often proceeding through cascade reactions, is also a significant area of research, offering milder and more environmentally friendly routes to these important heterocycles. chemrxiv.orgsciencedaily.com A recent breakthrough involves a novel substituent migration reaction, enabling the synthesis of various benzofurans through precise molecular rearrangement. researchgate.net
The table below highlights some of the novel reaction pathways and catalytic systems in benzofuran synthesis:
| Reaction Pathway/Catalytic System | Description |
| Cascade Reactions | Multi-step reactions that occur in a single pot, increasing efficiency. acs.orgnih.govsciencedaily.com |
| Transition Metal Catalysis | Use of various metals (Cu, Pd, Ru, Ni, Au, Fe) to facilitate diverse bond formations. chemrxiv.orgnih.gov |
| C-H Functionalization | Direct modification of C-H bonds on the benzofuran scaffold. nih.govnih.govdrugtargetreview.com |
| Visible-Light-Mediated Synthesis | Utilization of visible light to promote reactions, often under mild conditions. chemrxiv.orgdrugtargetreview.com |
| Catalyst-Free Synthesis | Reactions that proceed without the aid of a catalyst, often through thermal or base-mediated pathways. chemrxiv.orgsciencedaily.com |
| Substituent Migration Reactions | Rearrangement of functional groups on the aromatic ring during benzofuran formation. researchgate.net |
Advanced Computational Tools for Predictive Design
Advanced computational tools are playing an increasingly vital role in the predictive design of benzofuran derivatives and the optimization of their synthetic routes. In silico methods, such as computer-aided drug design (CADD), are being used to screen virtual libraries of benzofuran compounds to identify potential drug candidates. acs.orgresearchgate.netdrugtargetreview.com These methods include molecular docking, which predicts the binding affinity and mode of a ligand to a biological target, and pharmacophore modeling, which identifies the essential structural features required for biological activity. acs.orgresearchgate.net For example, in silico screening has been used to identify benzofuran-1,3,4-oxadiazole hybrids as potential inhibitors of enzymes in Mycobacterium tuberculosis. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of benzofuran derivatives with their biological activities. chemrxiv.orgnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent analogues. chemrxiv.org Molecular dynamics (MD) simulations provide insights into the dynamic behavior of benzofuran derivatives within the active sites of enzymes, helping to understand their mechanism of action and to refine their design for improved binding and efficacy. acs.org
Density Functional Theory (DFT) calculations are employed to investigate the electronic properties, reactivity, and stability of benzofuran derivatives. sciencedaily.comacs.orgyoutube.com DFT can be used to predict reaction mechanisms, assess the antioxidant properties of benzofuran-stilbene hybrids, and understand the structural and electronic factors that influence their biological activity. sciencedaily.comacs.orgyoutube.com These computational approaches not only accelerate the discovery of new bioactive benzofuran derivatives but also contribute to a deeper understanding of their chemical and biological properties, thereby facilitating a more rational and efficient design process.
The following table provides an overview of advanced computational tools used in benzofuran chemistry:
| Computational Tool | Application in Benzofuran Chemistry |
| Computer-Aided Drug Design (CADD) | Virtual screening of compound libraries, identification of potential drug candidates. acs.orgresearchgate.netdrugtargetreview.com |
| Molecular Docking | Prediction of binding modes and affinities of benzofuran derivatives to biological targets. acs.orgnih.govnih.govdrugtargetreview.com |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to guide the design of more potent compounds. chemrxiv.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of benzofuran-protein complexes. acs.org |
| Density Functional Theory (DFT) | Investigation of electronic properties, reactivity, and reaction mechanisms. sciencedaily.comacs.orgyoutube.com |
Synthesis of Highly Functionalized and Chiral Benzofuran Derivatives
The synthesis of highly functionalized and chiral benzofuran derivatives is a major focus of current research, driven by the need for structurally complex molecules with specific biological activities and material properties. The functionalization of the benzofuran core can be achieved through various methods, including C-H functionalization, which allows for the direct introduction of substituents at specific positions of the heterocyclic ring. nih.govnih.govnih.govdrugtargetreview.com Palladium-mediated reactions are particularly useful for this purpose, enabling the installation of a wide range of functional groups. nih.govnih.gov
The development of asymmetric and enantioselective synthetic methods is crucial for accessing chiral benzofuran derivatives, which are often the biologically active enantiomers. Several catalytic systems have been developed for the enantioselective synthesis of dihydrobenzofurans, which are important structural motifs in many natural products and pharmaceuticals. acs.orgacs.orgnih.govnih.govmit.edu Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, for instance, provides chiral 3-substituted dihydrobenzofurans with high enantioselectivity. acs.orgnih.gov Ruthenium-catalyzed asymmetric intramolecular hydroarylation has also been used to prepare 2,3-dihydrobenzofurans bearing chiral all-carbon quaternary stereocenters. nih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of benzofurans. mit.edu For example, primary amine-thiourea organocatalysts have been used to catalyze the intramolecular Michael addition for the synthesis of trans-dihydrobenzofurans with excellent enantioselectivities. mit.edu Chiral squaramide catalysts have been employed in the [4 + 2] cyclization of azadienes with azlactones to produce enantiomerically enriched benzofuran-fused N-heterocycles. globalscientificjournal.com Furthermore, bifunctional urea (B33335) catalysts have been utilized in the highly enantioselective [3 + 2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones to construct complex spiro[benzofuran-pyrrolidine]indolinedione architectures. nih.gov A microwave-assisted route has also been developed for the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids without significant racemization. chemrxiv.org
The following table summarizes selected methods for the synthesis of highly functionalized and chiral benzofuran derivatives:
| Synthetic Method | Key Features |
| C-H Functionalization | Direct introduction of functional groups onto the benzofuran core. nih.govnih.govnih.govdrugtargetreview.com |
| Iridium-Catalyzed Hydroarylation | Enantioselective synthesis of chiral 3-substituted dihydrobenzofurans. acs.orgnih.gov |
| Ruthenium-Catalyzed Hydroarylation | Asymmetric synthesis of 2,3-dihydrobenzofurans with quaternary stereocenters. nih.gov |
| Organocatalyzed Michael Addition | Enantioselective synthesis of trans-dihydrobenzofurans. mit.edu |
| Chiral Squaramide Catalyzed [4+2] Cyclization | Synthesis of enantiomerically enriched benzofuran-fused N-heterocycles. globalscientificjournal.com |
| Bifunctional Urea Catalyzed [3+2] Annulation | Asymmetric synthesis of spiro[benzofuran-pyrrolidine]indolinediones. nih.gov |
| Microwave-Assisted Synthesis | Rapid and mild synthesis of chiral 2-substituted benzofurans. chemrxiv.org |
Integration of Artificial Intelligence in Reaction Discovery and Optimization
Transfer learning is a promising approach to address the challenge of limited data availability for specific reaction classes, such as those used in heterocycle synthesis. chemrxiv.org By pre-training a model on a large dataset of general chemical reactions and then fine-tuning it on a smaller, more specific dataset, it is possible to improve the prediction accuracy for less common transformations. chemrxiv.org AI is also being used for retrosynthesis prediction, where a target molecule is broken down into simpler, commercially available starting materials. youtube.comnih.govengineering.org.cn This computer-aided synthesis planning (CASP) can significantly reduce the time and effort required to design efficient synthetic routes. nih.gov
The table below outlines the key applications of AI in benzofuran chemistry:
| AI Application | Description |
| Reaction Outcome Prediction | Machine learning models to predict the success and yield of chemical reactions under different conditions. acs.orgnih.gov |
| Retrosynthesis Prediction | AI algorithms to design synthetic routes by working backward from the target molecule. chemrxiv.orgyoutube.comnih.govengineering.org.cn |
| Reaction Optimization | Iterative optimization of reaction parameters using AI-driven feedback loops. acs.orgnih.gov |
| Autonomous Synthesis | Integration of AI with robotic platforms for automated planning, execution, and optimization of syntheses. nih.govsciencedaily.comnih.govdrugtargetreview.com |
| Novel Reaction Discovery | Use of generative AI models to predict new and unforeseen chemical transformations. mit.eduquantumzeitgeist.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Isopropyl-7-methylbenzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : A two-step synthesis strategy involving Friedel-Crafts alkylation followed by cyclization is commonly employed. Key parameters include temperature control (e.g., 80–120°C for alkylation) and solvent selection (e.g., dichloromethane or toluene). Catalytic systems like AlCl₃ or FeCl₃ are critical for regioselectivity . Purity optimization often requires column chromatography with silica gel and hexane/ethyl acetate gradients. Yield improvements (up to 75–85%) are achieved by modulating stoichiometry of isopropylating agents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm; benzofuran protons at δ 6.8–7.5 ppm) .
- X-ray crystallography : Single-crystal analysis confirms molecular geometry (e.g., dihedral angles between benzofuran and substituents) and hydrogen-bonding patterns. Data collection at 150 K with Mo Kα radiation (λ = 0.71073 Å) ensures high resolution (R factor < 0.04) .
- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 202.1352) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies using HPLC under stress conditions (e.g., 40°C/75% RH for 6 months) monitor degradation products. Oxidative stability is tested via exposure to H₂O₂ (0.3% v/v), while photostability requires ICH Q1B guidelines (1.2 million lux-hours) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptor affinities) are addressed by:
- Standardized assays : Radioligand binding studies (e.g., 5-HT₂A IC₅₀ measurements using [³H]ketanserin) under controlled buffer conditions (pH 7.4, 25°C) .
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity, using liver microsomes (human/rat) and NADPH cofactors .
- Structural analogs : Comparative SAR studies with 5-APB or 6-APB clarify substituent effects on potency .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in target receptors (e.g., 5-HT₂A vs. α₁-adrenergic). Key interactions include π-π stacking with Phe residues and hydrogen bonds with Ser/Thr .
- QSAR models : Partial least squares (PLS) regression correlates substituent parameters (e.g., Hammett σ, logP) with activity. Leave-one-out cross-validation ensures robustness (Q² > 0.6) .
Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., Jacobsen’s thioureas) induce enantioselectivity. Asymmetric Friedel-Crafts reactions with BINOL-derived phosphoric acids achieve >90% ee. Reaction monitoring via chiral HPLC (Chiralpak IA column) validates enantiomeric excess .
Q. How do solvent polarity and temperature affect the compound’s photophysical properties?
- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. ethanol) identifies solvatochromic shifts (Δλ ~ 15–20 nm). Fluorescence quantum yields (Φ) are measured using integrating spheres, with temperature-controlled cuvette holders (25–60°C) to study thermochromism .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity for this compound in CNS models?
- Analysis : Variations arise from:
- Cell line specificity : Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) show differential receptor expression .
- Dosing protocols : Acute vs. chronic exposure (e.g., 24-hour IC₅₀ vs. 7-day EC₅₀) .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in neuropharmacology studies?
- Recommendations :
- PPE : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) mitigate exposure risks.
- Waste disposal : Incineration at >1000°C for halogen-free compounds .
- Ethical compliance : IACUC approval for animal studies (e.g., rodent open-field tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
